molecular formula C10H14O B1347318 2-Methyl-6-propylphenol CAS No. 3520-52-3

2-Methyl-6-propylphenol

Cat. No. B1347318
CAS RN: 3520-52-3
M. Wt: 150.22 g/mol
InChI Key: NXSQQKKFGJHACS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-6-propylphenol” is a chemical compound with the molecular formula C10H14O . Its molecular weight is 150.22 . It is typically in liquid form .


Molecular Structure Analysis

The molecular structure of “2-Methyl-6-propylphenol” consists of a phenol group with methyl and propyl substituents . The IUPAC Standard InChI is InChI=1S/C10H14O/c1-3-5-9-7-4-6-8(2)10(9)11/h4,6-7,11H,3,5H2,1-2H3 .


Physical And Chemical Properties Analysis

“2-Methyl-6-propylphenol” is a liquid with a molecular weight of 150.22 .

Scientific Research Applications

Synthesis and Properties

Chukicheva et al. (2016) synthesized new derivatives of 2-isobornyl-6-methyl-4-propylphenol, which is structurally related to 2-Methyl-6-propylphenol, incorporating sulfur atoms. The study focused on evaluating the antiradical, antioxidant, and membrane-protecting properties of these derivatives, which might be relevant for applications in chemical and biological systems (Chukicheva et al., 2016).

Bioactive Constituents of Jolyna Laminarioides

Atta-ur-rahman et al. (1997) isolated compounds including p-formylphenol, a compound structurally similar to 2-Methyl-6-propylphenol, from Jolyna laminarioides. These compounds showed various biological activities, such as inhibitory effects against certain bacteria and fungi, indicating potential applications in antimicrobial and antifungal research (Atta-ur-rahman et al., 1997).

Tautomeric Behavior and Solvent Media Effects

Albayrak et al. (2011) investigated compounds including (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, focusing on tautomerism in different solvent media and the solid state. This research is relevant for understanding the behavior of phenolic compounds like 2-Methyl-6-propylphenol under various conditions, which is crucial for their application in chemical and pharmaceutical industries (Albayrak et al., 2011).

Antioxidant Activities of Phenolic Compounds

Ren et al. (2021) isolated new phenolic compounds from Eucommia ulmoides Oliv., which exhibited anti-inflammatory activities. This study highlights the potential of phenolic compounds, closely related to 2-Methyl-6-propylphenol, in developing anti-inflammatory agents (Ren et al., 2021).

Thermal Reactions of Lignin Model Compounds

Masuku et al. (2009) studied the thermal reactions of 2-methoxy-4-propylphenol, a compound related to 2-Methyl-6-propylphenol, to understand its behavior under high temperatures. This research is significant for applications in lignin chemistry and biofuel production, where understanding the thermal stability of phenolic compounds is essential (Masuku et al., 2009).

Chemosensors Based on Phenolic Compounds

Roy (2021) discussed the development of chemosensors using compounds like 4-Methyl-2,6-diformylphenol, which are structurally similar to 2-Methyl-6-propylphenol. These chemosensors have applications in detecting various analytes, showcasing the utility of phenolic compounds insensitive and selective detection technologies (Roy, 2021).

Land Plant Biomass Analysis

Vane and Abbott (1999) utilized methoxyphenols, closely related to 2-Methyl-6-propylphenol, as proxies for terrestrial biomass in studying chemical changes in lignin. This method is significant for environmental and geochemical research, providing insights into the composition and alteration of plant-derived organic materials (Vane & Abbott, 1999).

Catalytic Alkylation in Organic Synthesis

Qian et al. (2011) explored the use of iron(III) amine-bis(phenolate) complexes, related to 2-Methyl-6-propylphenol, for catalytic alkylation. This research is crucial for organic synthesis, particularly in developing efficient catalysts for C-C cross-coupling reactions, a key process in pharmaceutical and material synthesis (Qian et al., 2011).

Fragments in Mass Spectrometry

Bajpai et al. (2005) studied the mass spectral fragmentation of propofol and related phenols, offering insights into the behavior of compounds like 2-Methyl-6-propylphenol under mass spectrometry. This information is valuable for analytical chemistry, especially in identifying and quantifying phenolic compounds in various matrices (Bajpai et al., 2005).

Antioxidant Protection in Chromatography

Wren and Szczepanowksa (1964) noted that incorporating compounds like 4-methyl-2,6-di-tert.-butylphenol, structurally similar to 2-Methyl-6-propylphenol, in chromatographic solvents can protect lipids from oxidation. This practice is essential in biochemical and pharmaceutical analysis to maintain the integrity of sensitive compounds during analytical procedures (Wren & Szczepanowksa, 1964).

Safety and Efficacy in Flavorings

Westendorf (2012) evaluated the safety and efficacy of various alcohols and esters, including those structurally related to 2-Methyl-6-propylphenol, as flavorings. This study is relevant for food science and safety, ensuring that such compounds are safe for consumption and effective in their intended use (Westendorf, 2012).

properties

IUPAC Name

2-methyl-6-propylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-3-5-9-7-4-6-8(2)10(9)11/h4,6-7,11H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSQQKKFGJHACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC(=C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26615-74-7
Record name Phenol, 2-methyl-6-propyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26615-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90289923
Record name 2-Methyl-6-propylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-propylphenol

CAS RN

3520-52-3
Record name 2-Methyl-6-propylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3520-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 65610
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-methyl-6-propyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65610
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-6-propylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Propyl-ortho-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-propylphenol
Reactant of Route 2
Reactant of Route 2
2-Methyl-6-propylphenol
Reactant of Route 3
Reactant of Route 3
2-Methyl-6-propylphenol
Reactant of Route 4
2-Methyl-6-propylphenol
Reactant of Route 5
Reactant of Route 5
2-Methyl-6-propylphenol
Reactant of Route 6
Reactant of Route 6
2-Methyl-6-propylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.